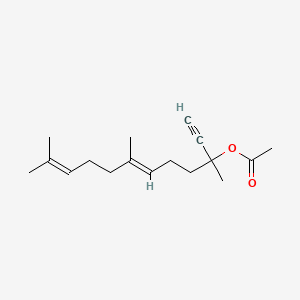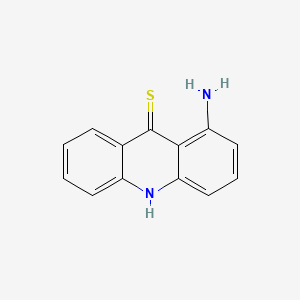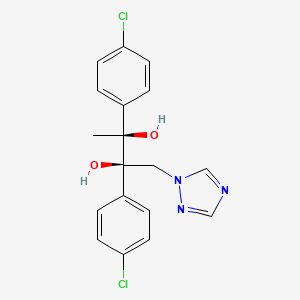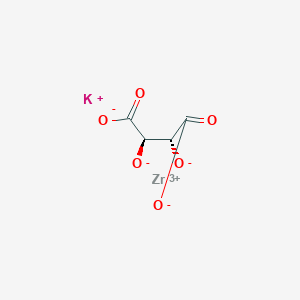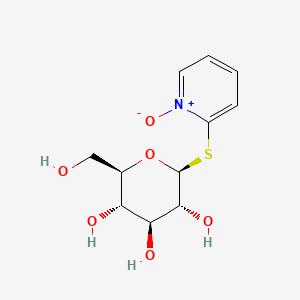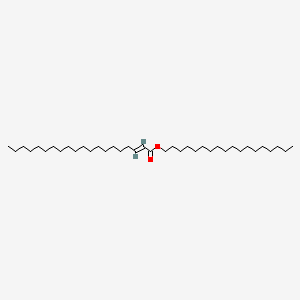
Octadecyl icosenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl icosenoate: is a chemical compound with the molecular formula C38H74O2 . It is an ester formed from the reaction between octadecanol and icosenoic acid. This compound is known for its hydrophobic properties and is often used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Octadecyl icosenoate can be synthesized through an esterification reaction between octadecanol and icosenoic acid.
Thiol–Ene Click Chemistry: Another method involves thiol–ene click chemistry, where vinyl phosphonic acid functionalized magnetic nanoparticles react with octadecanethiol to form the desired ester.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and removal of by-products are crucial steps in the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octadecyl icosenoate can undergo oxidation reactions, particularly at the double bond in the icosenoate moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or esters with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surface Modification: Octadecyl icosenoate is used for modifying the surface of nanoparticles to enhance their hydrophobicity and improve dispersion in nonpolar solvents.
Chromatography: It is employed in the preparation of octadecyl-silica hybrid monolithic columns for high-performance liquid chromatography (HPLC) applications.
Biology and Medicine:
Drug Delivery: The compound is used in the formulation of drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Biocompatibility Studies: It is used to modify the surface of biomaterials to enhance their compatibility with biological tissues.
Industry:
Wirkmechanismus
The mechanism of action of octadecyl icosenoate primarily involves its hydrophobic interactions with other molecules. In drug delivery systems, it enhances the solubility of hydrophobic drugs by forming micelles or liposomes. In surface modification, it provides a hydrophobic layer that reduces surface energy and improves dispersion in nonpolar solvents .
Vergleich Mit ähnlichen Verbindungen
Octadecyl isocyanate: Used for surface modification and in the synthesis of polyurethane composites.
Hexadecyl octanoate: Used in cosmetics and as a lubricant.
Octadecyl dimethylchlorosilane: Used in the preparation of silica-based stationary phases for chromatography.
Uniqueness: Octadecyl icosenoate is unique due to its specific ester linkage and the presence of a long-chain unsaturated fatty acid. This gives it distinct properties such as enhanced hydrophobicity and the ability to form stable emulsions in various applications.
Eigenschaften
CAS-Nummer |
93882-47-4 |
|---|---|
Molekularformel |
C38H74O2 |
Molekulargewicht |
563.0 g/mol |
IUPAC-Name |
octadecyl (E)-icos-2-enoate |
InChI |
InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33,35,37H2,1-2H3/b36-34+ |
InChI-Schlüssel |
PPGOWGAGXXVWTC-JMUUFCRMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



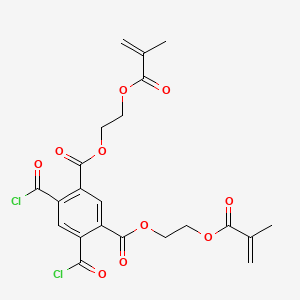

![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
